molecular formula C23H20N2O4S B2562954 (E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 331820-49-6

(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2562954
CAS No.: 331820-49-6
M. Wt: 420.48
InChI Key: UOFNIASNISBELO-QGOAFFKASA-N
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Description

“(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a type of thiazolopyrimidine . Thiazolopyrimidines are attractive to medical chemists as new antitumor agents due to their high inhibiting activity towards the tumor cells replication process and easy modification of their structure by varying the number and nature of substituents .


Synthesis Analysis

Thiazolopyrimidines can be synthesized by varying the number and nature of substituents . The presence of asymmetric C5 carbon atoms requires the development of racemic mixture separation procedures for these heterocycles . One of the more effective ways is the crystallization of a racemic compound as a conglomerate .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be established by SCXRD . The regularities of the solvent’s influence on the crystal packaging were revealed . The conditions for the preparation of crystals with the chiral space group due to intermolecular hydrogen bonds were discovered .


Chemical Reactions Analysis

The chemical reactions of thiazolopyrimidines involve the formation of non-centrosymmetric crystals presenting Sohncke space groups . For the construction of chiral supramolecular ensembles in a crystalline state, hydrogen bonds were chosen as supramolecular synthons .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines are influenced by the presence of asymmetric C5 carbon atoms . The formation of non-centrosymmetric crystals presenting Sohncke space groups is a prerequisite for the separation of racemic mixtures .

Scientific Research Applications

Synthesis and Characterization

  • A series of thiazolopyrimidine derivatives, including compounds similar to the mentioned chemical structure, have been synthesized and characterized. These studies involve detailed conformational analysis, spectroscopic insights, and chemical descriptor evaluations, aiming to understand the molecular structure and reactivity of these compounds (Sheena Mary et al., 2021). The synthesis processes typically involve multi-step chemical reactions, with an emphasis on optimizing conditions to achieve high yields and purity.

Biological Activities

  • Researchers have conducted in vitro studies to evaluate the antioxidant, antibacterial, and antifungal activities of novel biphenyl-dihydro-thiazolopyrimidines derivatives. These studies reveal that such compounds exhibit significant bioactivity, suggesting their potential as leads for the development of new therapeutic agents (Maddila et al., 2012).

Drug Design and Molecular Docking

  • Advanced computational studies, including density functional theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations, have been applied to thiazolopyrimidine derivatives. These studies aim to predict the binding affinities of these compounds to various biological targets, providing insights into their potential as drug candidates (Smitha et al., 2021).

Pharmacological Evaluation

  • Some derivatives have been tested for anti-inflammatory and antinociceptive activities, showing significant results. These findings suggest the therapeutic potential of thiazolopyrimidine compounds in treating conditions associated with inflammation and pain (Alam et al., 2010).

Structural Modifications and Aggregation

  • Studies on the structural modifications leading to changes in supramolecular aggregation of thiazolopyrimidines highlight the impact of substituents on the compounds' conformational features and intermolecular interactions. Such insights are valuable for designing compounds with desired properties (Nagarajaiah et al., 2014).

Mechanism of Action

Thiazolopyrimidines are known for their high inhibiting activity towards the tumor cells replication process . They are considered attractive to medical chemists as potential antitumor agents .

Future Directions

Thiazolopyrimidines, due to their high inhibiting activity towards the tumor cells replication process, are considered promising in the field of medical chemistry . Future research could focus on the development of new synthetic strategies in the rational design of such compounds aimed to improve their biological activity .

Properties

IUPAC Name

ethyl (2E)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)15-9-5-4-6-10-15)21(27)18(30-23)13-16-11-7-8-12-17(16)26/h4-13,20,26H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFNIASNISBELO-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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